D-Lactic acid
Overview
Description
D-Lactic acid is an organic acid produced by some strains of microorganisms or by some less relevant metabolic pathways . It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar . The concentrated form is used internally to prevent gastrointestinal fermentation .
Synthesis Analysis
D-Lactic acid can be synthesized by a variety of microorganisms, including lactic acid bacteria, yeast, and fungi . The key gene of D-lactic acid synthesis was identified by genomics and transcriptomic analysis . This gene was cloned into the vector pET-15b and transformed into Escherichia coli BL21 (DE3) for the production of D-lactic acid .
Molecular Structure Analysis
D-Lactic acid is the dextrorotatory form present normally in blood and muscle tissue as a product of the anaerobic metabolism of glucose and glycogen .
Chemical Reactions Analysis
D-Lactic acid can be produced from the reaction between hydrogen cyanide (HCN) and acetaldehyde (CH3CHO) at high pressures and in the presence of a base . It can also be produced from the de-protonation reactions .
Physical And Chemical Properties Analysis
D-Lactic acid has a chemical formula of C3H6O3 . It is white in the solid state and it is miscible with water . When in the dissolved state, it forms a colorless solution .
Scientific Research Applications
Fermentation and Food Industry Applications : D-Lactic acid, produced by lactic acid bacteria, plays a crucial role in the fermentation process. It's extensively used in food, medicine, and industry. The immobilization of these bacteria has shown promising advances in producing lactic acid, dairy products, and Nisin, indicating a bright future in fermentation technology (Liu Zhen, 2009).
Health-Promoting Probiotics : Lactic acid bacteria are increasingly used as health-promoting probiotics. They have a significant impact on the production of food and feed, contributing to nutritional, sensorial, and health properties of food products and animal feed (J. Kok et al., 2014).
Antimicrobial Properties and Medical Applications : Certain strains of lactic acid bacteria have been shown to exhibit inhibitory activities against uropathogens, highlighting their potential in controlling human pathogens and reducing the clinical use of antibiotics (M. P. Mokoena, 2017).
Drug Delivery Systems : Poly(D,L-lactic-co-glycolic acid) (PLGA)/poly (lactic acid) (PLA) microspheres/nanoparticles are successful drug delivery systems. These systems are used in long-term release systems, vaccine adjuvants, and tissue engineering due to their biocompatibility and biodegradability (Feng Qi et al., 2018).
Genome Analysis of Lactic Acid-Producing Bacteria : Genomic sequencing of lactic acid-producing bacteria, including LAB and bifidobacteria, helps in understanding their specific metabolism, physiology, biosynthetic capabilities, and adaptability in various conditions and environments (B. Mayo et al., 2008).
Health Benefits and Nutraceuticals : Lactic acid bacteria, particularly their exopolysaccharides, have shown antioxidant, antiviral, antitumor, and immunomodulating activities. These suggest potential applications in health-promoting products and as safer alternatives in complicated disorders like cancer and immune-related diseases (Y. Rahbar Saadat et al., 2019).
Production Development : Advances in microbial strains and metabolic engineering have improved the production of D-Lactic acid from unconventional carbon sources. This development is significant for producing thermostable polylactic acid (PLA) (Veeresh Juturu & J. Wu, 2016).
Taxonomy and Identification of LAB : Improved identification methods and taxonomy of lactic acid bacteria enhance our understanding of their beneficial strains, crucial for proper use in food and feed (A. Endo, 2020).
Future Directions
Research trends in D-Lactic acid production from lignocellulosic biomass spanning the years 1991 to 2022 show a consistent growth trajectory with minor fluctuations . There is a significant upswing in publications since 2009 . The current literature survey will be very useful in the view of detail study of D-Lactic acid .
properties
IUPAC Name |
(2R)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106989-11-1 | |
Record name | Poly[(+)-lactic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106989-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047030 | |
Record name | D-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Lactic acid | |
CAS RN |
10326-41-7 | |
Record name | D-Lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10326-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Propanoic acid, 2-hydroxy-, (2R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6M5SET7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.8 °C | |
Record name | D-Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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